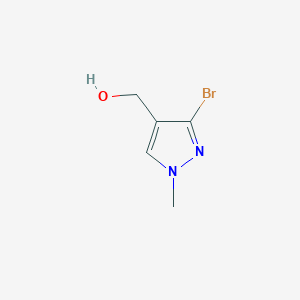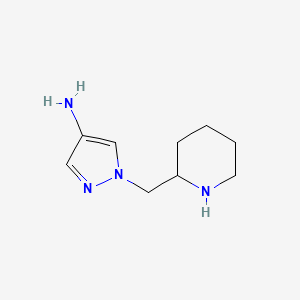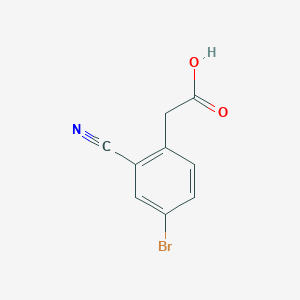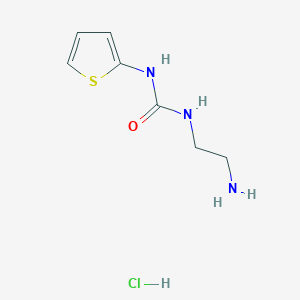
1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride, also known as 2-AETU or 2-AETUHCl, is an organic compound that has been widely used in the scientific research community for its various applications. It is an amino acid derivative, which is a type of organic compound that contains both an amine and a carboxylic acid functional group. 2-AETUHCl has been found to be a highly efficient reagent for the synthesis of thiophenyl-substituted amines, which are important synthetic intermediates for the preparation of various biologically active compounds. In addition, 2-AETUHCl has been used in a variety of other scientific research applications, including enzyme inhibition, protein-protein interaction studies, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Urea and Thiourea Derivatives as Catalytic Agents
Urea derivatives, including thiourea counterparts, have been extensively studied for their catalytic properties, particularly in facilitating the cleavage of amide bonds. Such chemical processes are crucial in a variety of biochemical and industrial applications, including the development of pharmaceuticals and agrochemicals. For example, research on cobalt(III) amine complexes interacting with urea and thiourea compounds demonstrates their potential to mimic the function of ureases, enzymes that catalyze the hydrolysis of urea, thereby enabling nitrogen metabolism in plants (Arderne, Muller, & Nyathi, 2017).
Molecular Rearrangements and Synthesis of New Derivatives
The structural flexibility of urea derivatives allows for their involvement in molecular rearrangements, leading to the synthesis of new chemical entities. These processes are fundamental in organic chemistry and drug development, where the creation of novel molecules with potential therapeutic applications is a primary goal. An example includes the molecular rearrangement of 1-substituted ureidoquinolines to produce new indole and imidazolinone derivatives, showcasing the versatility of urea derivatives in synthetic chemistry (Klásek, Lyčka, & Holčapek, 2007).
Anticonvulsant Activity of Urea/Thiourea Derivatives
In the pharmaceutical realm, urea and thiourea derivatives have been investigated for their biological activities, including their potential as anticonvulsant agents. This is particularly relevant in the context of drug design and development, where the identification of compounds with specific therapeutic effects is crucial. A study on synthesized urea/thiourea derivatives highlighted their significant anticonvulsant activity, underscoring the potential of these compounds in the treatment of epilepsy and related disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).
Urea Derivatives in Plant Biology
Beyond their applications in chemistry and medicine, urea derivatives also play roles in plant biology, acting as cytokinin-like compounds that influence cell division and differentiation. This aspect is particularly relevant in agricultural science and biotechnology, where the regulation of plant growth and development is a key area of research. Studies have identified specific urea derivatives that exhibit cytokinin-like activity, potentially offering new tools for crop improvement and management (Ricci & Bertoletti, 2009).
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-3-thiophen-2-ylurea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c8-3-4-9-7(11)10-6-2-1-5-12-6;/h1-2,5H,3-4,8H2,(H2,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJRNPQQLRXMPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

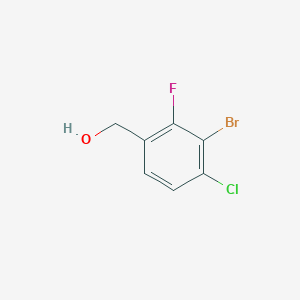
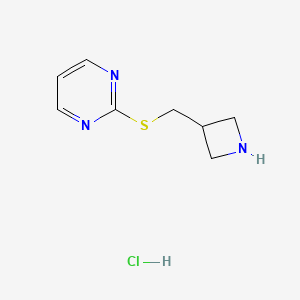
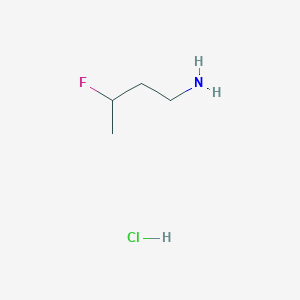
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)
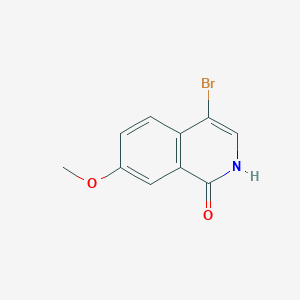


![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)
